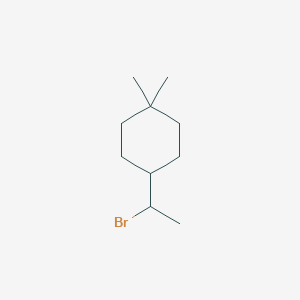

4-(1-Bromoethyl)-1,1-dimethylcyclohexane

Description

Properties

IUPAC Name |

4-(1-bromoethyl)-1,1-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRPXYXVPGAIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 4-(1-bromoethyl)-1,1-dimethylcyclohexane, a substituted cyclohexane derivative of potential interest in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific compound, this guide outlines two logical and well-established synthetic pathways based on fundamental organic reactions. The experimental protocols are derived from analogous transformations reported in the chemical literature, offering a solid foundation for practical implementation.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches have been devised for the synthesis of this compound, commencing from the readily available starting material, 4,4-dimethylcyclohexanone. These routes are designated as the "Alkene Route" and the "Alcohol Route."

Diagram of Synthetic Strategies

Caption: Proposed synthetic pathways to this compound.

Route 1: The Alkene Route

This pathway involves the formation of a vinyl intermediate followed by hydrobromination.

Step 1a: Synthesis of 4,4-dimethylcyclohexanecarbaldehyde

The synthesis of the aldehyde precursor can be achieved from 4,4-dimethylcyclohexanone through various established methods, such as via a Corey-Seebach reaction or other one-carbon homologation procedures. For the purpose of this guide, we will consider 4,4-dimethylcyclohexanecarbaldehyde as a commercially available or readily synthesizable starting material.

Step 1b: Wittig Reaction to form 4-vinyl-1,1-dimethylcyclohexane

The Wittig reaction is a reliable method for converting aldehydes and ketones to alkenes.[1][2] In this step, 4,4-dimethylcyclohexanecarbaldehyde is reacted with a methylide ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Caption: Workflow for the Wittig olefination step.

Experimental Protocol (Analogous Wittig Reaction):

A general procedure for the Wittig olefination of a cyclohexanone derivative is as follows[3]:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.

-

The suspension is cooled to 0 °C, and a solution of a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) in a suitable solvent is added dropwise.

-

The resulting orange-red solution of the ylide is stirred at room temperature for 1-2 hours.

-

A solution of 4,4-dimethylcyclohexanecarbaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-vinyl-1,1-dimethylcyclohexane.

Step 2: Hydrobromination of 4-vinyl-1,1-dimethylcyclohexane

The addition of hydrogen bromide across the double bond of the vinyl group is expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon, yielding the desired product.[4]

Experimental Protocol (Analogous Hydrobromination):

A general procedure for the hydrobromination of a vinylcyclohexane is as follows[5]:

-

4-vinyl-1,1-dimethylcyclohexane (1.0 equivalent) is dissolved in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

-

The solution is cooled in an ice bath, and a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in acetic acid, 1.2 equivalents) is added dropwise with stirring.

-

The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Quantitative Data (Alkene Route - Estimated)

| Step | Reactants | Reagents | Solvent | Typical Yield (Analogous Reactions) |

| 1b | 4,4-dimethylcyclohexanecarbaldehyde, Methyltriphenylphosphonium bromide | n-Butyllithium or K-tert-butoxide | THF | 60-85% |

| 2 | 4-vinyl-1,1-dimethylcyclohexane | HBr in Acetic Acid | Acetic Acid or CH2Cl2 | 70-90% |

Route 2: The Alcohol Route

This alternative pathway proceeds through a secondary alcohol intermediate which is subsequently converted to the target bromide.

Step 1: Grignard Reaction to form 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane

A Grignard reaction between 4,4-dimethylcyclohexanecarbaldehyde and a methyl Grignard reagent (e.g., methylmagnesium bromide) will produce the desired secondary alcohol.[6][7]

Caption: Workflow for the Grignard reaction step.

Experimental Protocol (Analogous Grignard Reaction):

-

To a solution of 4,4-dimethylcyclohexanecarbaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, a solution of methylmagnesium bromide (1.1-1.5 equivalents) in diethyl ether is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting crude alcohol, 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane, can be purified by column chromatography or distillation.

Step 2: Bromination of 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane

The conversion of the secondary alcohol to the corresponding bromide can be achieved using several reagents, with phosphorus tribromide (PBr₃) or an Appel reaction being common choices.[8][9] Both methods generally proceed with inversion of configuration if the alcohol is chiral.

Experimental Protocol (Using PBr₃):

-

The purified 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane (1.0 equivalent) is dissolved in a suitable anhydrous solvent like diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

-

The solution is cooled to 0 °C, and phosphorus tribromide (0.4-0.5 equivalents) is added dropwise with stirring.

-

The reaction mixture is allowed to stir at 0 °C for 1-2 hours and then at room temperature for several hours or until TLC indicates completion.

-

The reaction is quenched by carefully pouring it onto crushed ice.

-

The mixture is extracted with diethyl ether, and the organic layer is washed successively with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give the crude product.

-

Purification by distillation under reduced pressure or column chromatography yields this compound.

Experimental Protocol (Appel Reaction):

The Appel reaction provides a mild alternative for the bromination of alcohols.[10][11][12]

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.5 equivalents) portion-wise.

-

A solution of 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane (1.0 equivalent) in dichloromethane is then added dropwise to the cooled mixture.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is concentrated, and the residue is triturated with a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.

-

The solid is removed by filtration, and the filtrate is concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data (Alcohol Route - Estimated)

| Step | Reactants | Reagents | Solvent | Typical Yield (Analogous Reactions) |

| 1 | 4,4-dimethylcyclohexanecarbaldehyde | Methylmagnesium bromide | Diethyl ether or THF | 80-95% |

| 2a (PBr₃) | 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane | Phosphorus tribromide | Diethyl ether or CH2Cl2 | 60-80% |

| 2b (Appel) | 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane, Triphenylphosphine | Carbon tetrabromide | Dichloromethane | 70-90% |

Characterization of this compound

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the dimethyl groups on the cyclohexane ring (singlet), the cyclohexane ring protons (multiplets), a quartet for the proton on the bromine-bearing carbon, and a doublet for the methyl group of the bromoethyl moiety.

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the dimethyl group, the carbons of the cyclohexane ring, the carbon attached to the bromine, and the methyl carbon of the bromoethyl group.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations for the alkane structure and a C-Br stretching absorption in the fingerprint region.

Conclusion

This technical guide outlines two robust and feasible synthetic pathways for the preparation of this compound. Both the "Alkene Route" and the "Alcohol Route" utilize well-established and high-yielding chemical transformations. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols, based on analogous reactions, offer a solid starting point for the practical synthesis and further investigation of this compound in various research and development settings.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. On treatment with HBr, vinylcyclohexane undergoes addition and rearrangem.. [askfilo.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 格氏试剂 [sigmaaldrich.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Appel reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Appel Reaction [organic-chemistry.org]

Technical Guide: Physicochemical Characterization of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Introduction

4-(1-bromoethyl)-1,1-dimethylcyclohexane is a halogenated aliphatic cyclic hydrocarbon. Its structure suggests potential utility as a synthetic intermediate in medicinal chemistry and materials science, where the introduction of a dimethylcyclohexane moiety can increase lipophilicity and steric bulk, while the bromoethyl group provides a reactive handle for further functionalization. A thorough understanding of its physical properties is the first step in its application and development. This document provides a summary of the known physicochemical properties and outlines standard methodologies for their experimental determination.

Core Physical Properties

Comprehensive experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉Br | BLDpharm[1] |

| Molecular Weight | 219.16 g/mol | BLDpharm[1], PubChem[2] |

| CAS Number | 1541820-82-9 | BLDpharm[1] |

| Boiling Point | Data Not Available | N/A |

| Melting Point | Data Not Available | N/A |

| Density | Data Not Available | N/A |

| Refractive Index | Data Not Available | N/A |

General Experimental Protocols

For novel compounds like this compound where physical data is not tabulated, standard experimental procedures are employed for characterization. Below are generalized protocols for determining key physical properties for a liquid organic compound.

Determination of Boiling Point (Distillation Method)

The boiling point is a fundamental property indicating purity and is determined by finding the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume (e.g., 5-10 mL) of the sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Equilibrium Establishment: The heating rate is controlled to allow a slow and steady distillation rate (approximately 1-2 drops per second).

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point is corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a characteristic property useful for identification and for converting between mass and volume.

-

Pycnometer Preparation: A pycnometer (a small, calibrated glass flask) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m₂).

-

Calibration: The process is repeated with a reference substance of known density at the same temperature, typically deionized water. The mass of the pycnometer filled with water is recorded (m₃).

-

Calculation: The density of the sample (ρ_s) is calculated using the formula: ρ_s = ((m₂ - m₁) / (m₃ - m₁)) * ρ_w where ρ_w is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a highly sensitive physical property used to identify and assess the purity of liquid samples.

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water or bromonaphthalene).

-

Sample Application: A few drops of the sample are placed on the clean, dry prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The measurement is temperature-dependent, so the temperature of the prism (typically controlled by a water bath at 20°C or 25°C) is recorded along with the refractive index value.

Logical Workflow for Compound Characterization

The characterization of a new or unstudied chemical entity follows a logical progression from synthesis to full physicochemical and structural elucidation. The following diagram illustrates this general workflow.

Caption: Workflow for the synthesis and characterization of a chemical compound.

References

In-depth Technical Guide: 4-(1-bromoethyl)-1,1-dimethylcyclohexane

CAS Number: 1541820-82-9

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical compound 4-(1-bromoethyl)-1,1-dimethylcyclohexane. Due to the limited availability of published experimental data, this guide focuses on summarizing the fundamental properties and predicted characteristics of the molecule.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of dimethylcyclohexane. Its core structure consists of a cyclohexane ring substituted with a 1-bromoethyl group at the 4-position and two methyl groups at the 1-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1541820-82-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉Br | [1][4] |

| Molecular Weight | 219.16 g/mol | [4] |

| MDL Number | MFCD21776206 | [4] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, its structure suggests that it could be synthesized through standard organic chemistry methodologies.

Logical Synthesis Workflow:

A plausible synthetic route could involve the bromination of 4-ethyl-1,1-dimethylcyclohexane. This could potentially be achieved through a radical substitution reaction, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator.

References

Conformational Landscape of 4-(1-bromoethyl)-1,1-dimethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive conformational analysis of 4-(1-bromoethyl)-1,1-dimethylcyclohexane, a substituted cyclohexane with notable stereochemical complexity. Understanding the conformational preferences of this molecule is crucial for predicting its reactivity, physical properties, and potential interactions in biological systems, which is of significant interest in the field of drug development and materials science. This document outlines the structural isomers, their chair conformations, relative stabilities based on established principles of stereochemistry, and the experimental and computational methodologies used for such analyses.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms, known as ring flipping, leads to an equilibrium between different conformers. The position of this equilibrium is primarily dictated by steric interactions, particularly the destabilizing 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of the monosubstituted cyclohexane. Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position.

Stereoisomers and Chair Conformations of this compound

The target molecule, this compound, possesses two stereogenic centers: C1 of the cyclohexane ring (due to the gem-dimethyl groups, although not leading to enantiomers in this specific case, it influences the environment of the other center) and the carbon of the ethyl group bearing the bromine atom. This leads to the existence of diastereomers, which can be broadly classified as cis and trans based on the relative orientation of the 1-bromoethyl group and a reference methyl group on C1. For the purpose of this analysis, we will consider the cis and trans isomers with respect to the plane of the cyclohexane ring.

The 1,1-Dimethylcyclohexane Moiety

The 1,1-dimethyl substitution pattern is a key feature of the molecule. In any chair conformation, one methyl group will be in an axial position while the other will be equatorial. Upon ring flip, their positions are interchanged. The steric strain associated with the 1,1-gem-dimethyl group is therefore constant for both chair conformers of a given isomer.

A-Value Estimation for the 1-Bromoethyl Group

The presence of a bromine atom on the α-carbon of the ethyl group introduces additional steric bulk. Considering the A-value of a bromine atom is about 0.43 kcal/mol and that of an isopropyl group [-CH(CH₃)₂] is approximately 2.15 kcal/mol, it is reasonable to estimate the A-value of the 1-bromoethyl group to be in the range of 2.0-2.5 kcal/mol. This estimation is based on the increased steric hindrance due to the size of the bromine atom and the restricted rotation around the C-C bond compared to an unsubstituted ethyl group. For the calculations in this guide, an estimated A-value of 2.2 kcal/mol will be used for the 1-bromoethyl group.

Quantitative Conformational Analysis

The relative stability of the conformers can be estimated by summing the 1,3-diaxial interactions. The energy of a 1,3-diaxial interaction between a substituent and a hydrogen atom is approximately half of the substituent's A-value.

Table 1: A-Values of Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | 1.74 |

| 1-Bromoethyl (-CH(Br)CH₃) | ~2.2 (estimated) |

Conformational Analysis of cis-4-(1-bromoethyl)-1,1-dimethylcyclohexane

In the cis isomer, the 1-bromoethyl group and one of the methyl groups at C1 are on the same side of the ring. This leads to two chair conformers.

-

Conformer A: 1-bromoethyl group is axial, and one methyl at C1 is axial.

-

Conformer B: 1-bromoethyl group is equatorial, and one methyl at C1 is axial.

Table 2: Estimated Relative Energies of cis-4-(1-bromoethyl)-1,1-dimethylcyclohexane Conformers

| Conformer | Axial Substituents | Total 1,3-Diaxial Strain (kcal/mol) | Relative Energy (kcal/mol) |

| A | -CH(Br)CH₃, -CH₃ | ~2.2 + 1.74 = 3.94 | 3.94 |

| B | -CH₃ | 1.74 | 0 |

Conformer B, with the bulky 1-bromoethyl group in the equatorial position, is significantly more stable. The energy difference is approximately 2.2 kcal/mol, corresponding to the A-value of the 1-bromoethyl group.

Conformational Analysis of trans-4-(1-bromoethyl)-1,1-dimethylcyclohexane

In the trans isomer, the 1-bromoethyl group and one of the methyl groups at C1 are on opposite sides of the ring. This also leads to two interconverting chair conformers.

-

Conformer C: 1-bromoethyl group is equatorial, and one methyl at C1 is axial.

-

Conformer D: 1-bromoethyl group is axial, and one methyl at C1 is axial.

Table 3: Estimated Relative Energies of trans-4-(1-bromoethyl)-1,1-dimethylcyclohexane Conformers

| Conformer | Axial Substituents | Total 1,3-Diaxial Strain (kcal/mol) | Relative Energy (kcal/mol) |

| C | -CH₃ | 1.74 | 0 |

| D | -CH(Br)CH₃, -CH₃ | ~2.2 + 1.74 = 3.94 | 3.94 |

Similar to the cis isomer, the conformer with the 1-bromoethyl group in the equatorial position (Conformer C) is the more stable one. The energy difference is also approximately 2.2 kcal/mol.

Experimental and Computational Protocols

Experimental Determination by Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational equilibrium of this compound can be experimentally determined using low-temperature ¹H or ¹³C NMR spectroscopy.

Methodology:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable low-freezing point solvent, such as deuterated chloroform (CDCl₃) or deuterated methylene chloride (CD₂Cl₂).

-

NMR Measurement: The NMR spectrum is recorded at room temperature, where the ring flip is fast on the NMR timescale, resulting in averaged signals.

-

Low-Temperature Analysis: The sample is gradually cooled in the NMR probe. As the temperature decreases, the rate of chair-chair interconversion slows down.

-

Coalescence Temperature: The temperature at which the signals for the two conformers begin to broaden and merge is the coalescence temperature, which can be used to calculate the energy barrier for the ring flip.

-

"Frozen" Spectrum: At a sufficiently low temperature (typically below -60 °C), the interconversion becomes slow enough that separate signals for the axial and equatorial conformers can be observed.

-

Integration and Equilibrium Constant: The relative populations of the two conformers are determined by integrating the corresponding well-resolved signals in the low-temperature spectrum. The equilibrium constant (K_eq) is calculated as the ratio of the more stable conformer to the less stable one.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Modeling using Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for modeling the conformations and predicting their relative energies.

Methodology:

-

Structure Building: The initial 3D structures of the different chair conformers of both cis and trans isomers are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common and reliable method is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Energy Calculation: The total electronic energy of each conformer is calculated. The relative energy is then determined by taking the difference in the total energies (including ZPVE correction) between the conformers.

-

Solvation Effects: To better mimic experimental conditions in solution, implicit solvation models (e.g., PCM or SMD) can be included in the calculations.

Visualizations

The conformational equilibria of the cis and trans isomers are depicted in the following diagrams.

Conclusion

The conformational analysis of this compound reveals a strong preference for the chair conformation where the bulky 1-bromoethyl group occupies the equatorial position. This preference is consistent for both the cis and trans diastereomers. The estimated energy difference of approximately 2.2 kcal/mol suggests that at equilibrium, the population of the conformer with the axial 1-bromoethyl group is significantly lower. These findings are critical for understanding the stereochemical outcomes of reactions involving this molecule and for predicting its interactions in a biological context. The outlined experimental and computational protocols provide a robust framework for the detailed investigation of this and other complex substituted cyclohexanes.

The Reactivity of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1-bromoethyl)-1,1-dimethylcyclohexane is a secondary alkyl halide featuring a chiral center and a conformationally locked cyclohexane ring due to the presence of a gem-dimethyl group. These structural features make it an interesting substrate for studying the interplay of steric hindrance, electronic effects, and stereochemistry in nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. Understanding the reactivity of such molecules is crucial in the fields of medicinal chemistry and materials science, where precise control over reaction pathways and product stereochemistry is paramount.

This guide will delve into the factors influencing the reaction pathways of this compound, including the nature of the nucleophile, the solvent system, and the inherent structural constraints of the substrate.

Conformational Analysis

The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences. The bulky gem-dimethyl group at the C1 position effectively locks the cyclohexane ring in a specific chair conformation to minimize steric strain. The 4-(1-bromoethyl) substituent will therefore have a preferred orientation, which in turn influences the accessibility of the electrophilic carbon and the anti-periplanar alignment required for certain elimination reactions.

The chair conformations of the cis and trans diastereomers of this compound are crucial for predicting reactivity. In the most stable chair conformation, large substituents preferentially occupy equatorial positions to avoid 1,3-diaxial interactions.

Caption: Conformational isomers of a generic 4-substituted-1,1-dimethylcyclohexane.

Nucleophilic Substitution Reactions

The secondary nature of the carbon bearing the bromine atom allows for the possibility of both S(_N)1 and S(_N)2 reaction pathways. The preferred mechanism will be dictated by the reaction conditions.

S(_N)2 Reaction Pathway

The S(_N)2 mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.

Elimination Reactions

Elimination reactions, E1 and E2, compete with substitution reactions, particularly at higher temperatures and with basic nucleophiles.

E2 Reaction Pathway

The E2 mechanism is a concerted, one-step process favored by strong, bulky bases. It requires a specific anti-periplanar geometry between a β-hydrogen and the leaving group. In the context of the cyclohexane ring, this means the leaving group and a proton on an adjacent carbon must both be in axial positions.

Caption: E2 elimination mechanism.

E1 Reaction Pathway

The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction and is therefore favored under similar conditions (weak base, polar protic solvent). The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.

Caption: Logical relationship in unimolecular reactions.

Predicted Reactivity and Product Distribution

Based on the principles outlined above, the following table summarizes the expected major reaction pathways and products for this compound under various conditions.

| Nucleophile/Base | Solvent | Expected Major Pathway | Major Product(s) |

| Strong, non-bulky (e.g., NaN(_3)) | Polar Aprotic (e.g., DMSO) | S(_N)2 | Inverted substitution product |

| Strong, bulky (e.g., KOC(CH(_3))(_3)) | Polar Aprotic (e.g., t-BuOH) | E2 | Hofmann elimination product |

| Weakly basic (e.g., CH(_3)OH) | Polar Protic (e.g., CH(_3)OH) | S(_N)1 / E1 | Racemic substitution and Zaitsev elimination products |

| Weakly nucleophilic (e.g., H(_2)O) | Polar Protic (e.g., H(_2)O) | S(_N)1 / E1 | Racemic alcohol and Zaitsev elimination products |

Hypothetical Experimental Protocols

The following protocols are designed to experimentally determine the reactivity of this compound.

General Kinetic Analysis of Solvolysis (S(_N)1/E1)

This protocol describes a method to determine the rate of solvolysis by monitoring the production of HBr.

Materials:

-

This compound

-

Aqueous ethanol (e.g., 80:20 ethanol:water)

-

Sodium hydroxide solution (standardized, e.g., 0.02 M)

-

Bromothymol blue indicator

-

Constant temperature water bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of this compound in the aqueous ethanol solvent of known concentration (e.g., 0.1 M).

-

Place a known volume of this solution into a flask and equilibrate in the constant temperature water bath.

-

Add a few drops of bromothymol blue indicator.

-

At time zero, add a known, small volume of the standardized NaOH solution. The solution should turn blue.

-

Record the time it takes for the solution to turn yellow (indicating the neutralization of the added base by the HBr produced).

-

Immediately add another aliquot of the NaOH solution and record the time for the color change.

-

Repeat this process for several half-lives of the reaction.

-

The rate constant can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time.

Product Analysis for Reactions with Strong Nucleophiles/Bases (S(_N)2/E2)

This protocol outlines the general procedure for determining the product distribution.

Materials:

-

This compound

-

Nucleophile/base (e.g., sodium azide or potassium tert-butoxide)

-

Appropriate solvent (e.g., DMSO or tert-butanol)

-

Reaction vessel with a condenser and magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO(_4))

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Procedure:

-

Dissolve a known amount of this compound in the chosen solvent in the reaction vessel.

-

Add the nucleophile/base and heat the reaction mixture under reflux for a specified time.

-

After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.

-

Analyze the crude product mixture by GC-MS to determine the relative ratios of substitution and elimination products.

-

Purify the products by column chromatography and characterize their structures using NMR spectroscopy.

Conclusion

The reactivity of this compound is a nuanced interplay of steric, electronic, and conformational effects. While direct experimental data is sparse, a robust theoretical framework allows for the prediction of its behavior with various nucleophiles. S(_N)2 reactions are expected with strong, unhindered nucleophiles, leading to inversion of stereochemistry. Strong, bulky bases are predicted to favor E2 elimination, with the regioselectivity being dependent on the availability of anti-periplanar protons. Solvolysis reactions are expected to proceed through an S(_N)1/E1 mechanism, yielding a mixture of substitution and elimination products. The hypothetical experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions, which will be invaluable for the rational design of synthetic routes and the development of novel chemical entities.

An In-depth Technical Guide on the Stability and Storage of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(1-bromoethyl)-1,1-dimethylcyclohexane (CAS No. 1541820-82-9). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from supplier recommendations, general principles of alkyl halide chemistry, and data on structurally similar molecules to provide the most reliable handling and storage protocols.

Core Stability Profile

This compound is a secondary bromoalkane. The stability of such compounds is primarily influenced by the strength of the carbon-bromine (C-Br) bond and the steric and electronic environment of the molecule. As a secondary halide, it can be susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions, which can be initiated by factors such as temperature, light, and the presence of nucleophiles or bases. A key piece of supplier information indicates that this compound requires cold-chain transportation , strongly suggesting that it is thermally labile at ambient temperatures and should be stored under refrigerated conditions to prevent degradation.[1]

Quantitative Data Summary

The following tables summarize the recommended storage conditions and potential chemical incompatibilities for this compound, inferred from available data.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Citation |

| Storage Temperature | Refrigerated (2-8 °C) or colder. | Supplier specifies "Cold-chain transportation," indicating thermal instability at room temperature.[1] General practice for potentially unstable alkyl halides is refrigerated storage to minimize decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent reactions with atmospheric moisture and oxygen, which can promote hydrolysis and oxidation. |

| Light Exposure | Store in the dark, in an amber vial or light-blocking container. | Alkyl halides can be light-sensitive, leading to homolytic cleavage of the C-Br bond and radical-mediated decomposition. |

| Container | Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap). | To prevent evaporation and contamination from air and moisture.[1][2] |

| Handling | Handle in a well-ventilated area, preferably a fume hood.[2] | Vapors of alkyl bromides can be irritating to the respiratory system.[3] |

Table 2: Chemical Incompatibilities and Decomposition Hazards

| Incompatible Materials | Hazard | Rationale & Citation |

| Strong Bases | Promotes E2 elimination (dehydrobromination). | Strong bases (e.g., hydroxides, alkoxides) will abstract a proton, leading to the formation of an alkene. |

| Strong Oxidizing Agents | Vigorous, potentially exothermic reaction. | Can lead to oxidation of the molecule. |

| Nucleophiles | Undergoes SN1 and SN2 substitution reactions. | Water, alcohols, amines, and other nucleophiles can displace the bromide, leading to impurities. Secondary haloalkanes can proceed through both pathways.[2][4] |

| Active Metals | Potential for vigorous or explosive reactions. | E.g., sodium, potassium, magnesium. |

| Heat and Light | Promotes decomposition. | Thermal energy can overcome the activation energy for elimination or substitution reactions. Light can induce radical formation. |

Potential Decomposition Pathways

The primary decomposition pathways for a secondary bromoalkane like this compound are nucleophilic substitution and elimination.

-

Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles (e.g., water, alcohols), the bromine atom can be replaced. The bulky 1,1-dimethylcyclohexyl group may provide some steric hindrance, potentially slowing the SN2 pathway. The secondary nature of the carbocation that would be formed in an SN1 reaction is less stable than a tertiary carbocation, but more stable than a primary one, making both mechanisms plausible.[2][4]

-

Elimination (E2): In the presence of a base, dehydrobromination can occur, leading to the formation of an alkene (4-(1-ethenyl)-1,1-dimethylcyclohexane) and HBr. This is a common thermal degradation pathway for alkyl halides.

Experimental Protocols

While no specific experimental stability studies for this compound have been published, a general protocol to assess its stability would involve:

Protocol: Accelerated Stability Study

-

Sample Preparation: Aliquot the compound into several amber glass vials under an inert atmosphere.

-

Storage Conditions: Store the vials at a range of elevated temperatures (e.g., 25 °C, 40 °C, 60 °C) and a control sample under recommended refrigerated conditions (e.g., 4 °C). Include a condition with exposure to UV light.

-

Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each condition.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) to quantify the parent compound and any new impurity peaks.

-

Impurity Identification: If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can help elucidate the decomposition pathway (e.g., hydrolysis product, elimination product).

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the rate of degradation.

Visualizations

Diagram 1: Factors Influencing Stability

Caption: Key environmental factors affecting the stability of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: A typical experimental workflow for evaluating the stability of a chemical compound.

Conclusion and Recommendations

The available evidence strongly suggests that this compound is a thermally sensitive compound. To ensure its integrity, it is imperative to:

-

Store at refrigerated temperatures (2-8 °C).

-

Protect from light and moisture.

-

Store under an inert atmosphere.

-

Avoid contact with bases, strong nucleophiles, and oxidizing agents.

For critical applications in research and drug development, it is recommended that users perform their own stability assessment under their specific laboratory conditions to ensure the material's quality and prevent the use of degraded starting material, which could compromise experimental outcomes.

References

4-(1-bromoethyl)-1,1-dimethylcyclohexane safety data sheet

An in-depth technical guide on the safety data for 4-(1-bromoethyl)-1,1-dimethylcyclohexane is provided below for researchers, scientists, and drug development professionals. The information is compiled from available data on closely related isomers and should be used as a reference, recognizing that the exact properties of this compound may vary.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes computed data for this compound and related isomers.

| Property | Value | Source Compound |

| Molecular Formula | C10H19Br | This compound[1] |

| Molecular Weight | 219.16 g/mol | This compound[1] |

| CAS Number | 1541820-82-9 | This compound[1] |

| Appearance | No information available | - |

| Odor | No information available | - |

| Boiling Point | 94 - 96 °C / 201.2 - 204.8 °F | 1-Bromo-4-methylcyclohexane[2] |

| Melting Point/Range | No data available | - |

| Flash Point | No information available | - |

| Water Solubility | No data available | - |

Hazard Identification and Classification

| Hazard Class | GHS Classification | Source Compound(s) |

| Flammable liquids | Category 3 (H226) or Combustible liquid (H227) | Flammable liquid and vapor[3]; Combustible liquid[4] |

| Acute toxicity, oral | Category 4 (H302): Harmful if swallowed | 4-Bromo-1,1-dimethylcyclohexane, 3-Bromo-1,1-dimethylcyclohexane, 4-(2-Bromoethyl)-1,1-dimethylcyclohexane[4][5][6] |

| Skin corrosion/irritation | Category 2 (H315): Causes skin irritation | (2-Bromoethyl)cyclohexane, 4-Bromo-1,1-dimethylcyclohexane, 3-Bromo-1,1-dimethylcyclohexane, 4-(2-Bromoethyl)-1,1-dimethylcyclohexane[4][5][6] |

| Serious eye damage/eye irritation | Category 2A (H319): Causes serious eye irritation | (2-Bromoethyl)cyclohexane, 4-Bromo-1,1-dimethylcyclohexane, 3-Bromo-1,1-dimethylcyclohexane, 4-(2-Bromoethyl)-1,1-dimethylcyclohexane[4][5][6] |

| Specific target organ toxicity, single exposure | Category 3 (H335): May cause respiratory irritation | (2-Bromoethyl)cyclohexane, 4-Bromo-1,1-dimethylcyclohexane, 3-Bromo-1,1-dimethylcyclohexane, 4-(2-Bromoethyl)-1,1-dimethylcyclohexane[4][5][6] |

| Hazardous to the aquatic environment, short-term (acute) | Category 2 (H401): Toxic to aquatic life | Toxic to aquatic life[3] |

| Hazardous to the aquatic environment, long-term (chronic) | Category 2 (H411): Toxic to aquatic life with long lasting effects | Toxic to aquatic life with long lasting effects |

Hazard Statement Summary

-

H226: Flammable liquid and vapor.[3]

-

H401: Toxic to aquatic life.[3]

-

H411: Toxic to aquatic life with long lasting effects.

First-Aid Measures

The following first-aid measures are recommended based on the potential hazards.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6] |

Fire-Fighting Measures

| Aspect | Recommendations |

| Suitable Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam.[3] For this substance/mixture no limitations of extinguishing agents are given. |

| Specific Hazards Arising from the Chemical | Combustible material: may burn but does not ignite readily.[8] Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air at ambient temperatures. In case of fire, may produce irritating, corrosive and/or toxic gases such as carbon oxides and hydrogen bromide.[8] |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus.[8] |

Handling and Storage

| Aspect | Recommendations |

| Precautions for Safe Handling | Use only outdoors or in a well-ventilated area.[3] Avoid breathing mist or vapors.[3] Wash skin thoroughly after handling.[3] Wear protective gloves/ eye protection/ face protection.[3] Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] Take precautionary measures against static discharge.[3] |

| Conditions for Safe Storage | Store in a well-ventilated place. Keep container tightly closed.[3][7] Keep cool.[3] Store locked up.[3] |

Personal Protective Equipment (PPE)

A workplace risk assessment should be conducted to determine the appropriate PPE.[9]

| Protection Type | Recommendations |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[2][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[10] |

Logical Hazard Relationships

The following diagram illustrates the logical flow from the chemical's properties to its potential hazards and the corresponding safety measures.

References

- 1. 1541820-82-9|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Bromo-1,1-dimethylcyclohexane | C8H15Br | CID 57745297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1,1-dimethylcyclohexane | C8H15Br | CID 20222668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. hsa.ie [hsa.ie]

- 10. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide on the Theoretical Calculation of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretically calculated and predicted physicochemical and spectroscopic properties of 4-(1-bromoethyl)-1,1-dimethylcyclohexane. Given the limited availability of experimental data in public databases, this document emphasizes theoretical predictions derived from established computational chemistry models and spectral databases. Furthermore, it outlines detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound, offering a foundational framework for future research.

Physicochemical and Spectroscopic Data

The properties of this compound have been estimated using computational chemistry methods and spectral prediction tools.

Predicted Physicochemical Properties

The following table summarizes key predicted physicochemical properties for this compound.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₀H₁₉Br | - |

| Molecular Weight | 219.16 g/mol | [1] |

| CAS Number | 1541820-82-9 | [1] |

| Boiling Point | Estimated ~225-235 °C | Based on structurally similar compounds |

| Density | Estimated ~1.1 - 1.2 g/cm³ | Based on structurally similar compounds |

| LogP | Estimated ~4.0 - 4.5 | Based on structural fragments |

| Polarizability | ~23 ų | Computational Estimation |

| Dipole Moment | ~2.0 - 2.2 D | Computational Estimation |

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR chemical shifts in a standard solvent like CDCl₃ are presented below. These predictions are generated using online spectral databases and computational algorithms.[2][3][4][5]

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | Quartet | 1H | CH-Br |

| ~ 1.6 - 1.8 | Doublet | 3H | CH₃-CHBr |

| ~ 0.9 - 1.9 | Multiplets | 10H | Cyclohexane ring protons |

| ~ 0.8 - 0.9 | Singlet | 6H | gem-dimethyl protons |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 55 - 60 | CH-Br |

| ~ 45 - 50 | C₄ of cyclohexane |

| ~ 35 - 40 | Quaternary C₁ of cyclohexane |

| ~ 25 - 35 | Other cyclohexane carbons |

| ~ 20 - 25 | CH₃-CHBr |

| ~ 20 - 25 | gem-dimethyl carbons |

The predicted IR spectrum is expected to exhibit characteristic absorption bands for an alkyl bromide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (alkane) |

| 1470 - 1450 | Medium | CH₂ bending |

| 1385 and 1365 | Medium | CH₃ bending (gem-dimethyl split) |

| 600 - 500 | Strong | C-Br stretching |

The electron ionization mass spectrum is predicted to display a molecular ion with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[6]

| m/z | Interpretation |

| 218/220 | Molecular ion (M⁺) |

| 139 | [M - Br]⁺ |

| 111 | [M - C₂H₄Br]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the synthesis and characterization of this compound based on standard organic chemistry laboratory techniques.

Synthesis: Radical Bromination of 4-ethyl-1,1-dimethylcyclohexane

A plausible route to synthesize the target compound is via free-radical bromination of the corresponding ethyl-substituted cyclohexane.

Reaction: 4-ethyl-1,1-dimethylcyclohexane + N-Bromosuccinimide (NBS) --(AIBN, CCl₄, reflux)--> this compound

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-1,1-dimethylcyclohexane (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-based eluent to yield the pure product.

Spectroscopic Characterization

-

Dissolve approximately 15-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) using a 400 MHz or higher NMR spectrometer.[7]

-

Process and analyze the spectra to confirm the structure.

-

Place a small drop of the neat liquid sample onto the diamond crystal of an ATR-FTIR spectrometer.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[8]

-

Identify the characteristic absorption frequencies for the functional groups present.

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

-

Introduce the sample into a GC-MS system or a direct-infusion mass spectrometer.

-

Obtain the electron ionization (EI) mass spectrum.

-

Analyze the molecular ion and fragmentation pattern to confirm the molecular weight and structure.[9]

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the theoretical calculation and experimental verification of the properties of this compound.

Caption: Workflow for theoretical property calculation.

Caption: Workflow for experimental verification.

References

- 1. 1541820-82-9|this compound|BLD Pharm [bldpharm.com]

- 2. CASPRE [caspre.ca]

- 3. Visualizer loader [nmrdb.org]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. youtube.com [youtube.com]

- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. amherst.edu [amherst.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to Substituted Dimethylcyclohexane Derivatives for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Stereochemistry, Conformational Analysis, and Therapeutic Applications

Substituted dimethylcyclohexane derivatives represent a pivotal class of cyclic hydrocarbons that have garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. Their rigid, three-dimensional scaffold, coupled with the nuanced stereochemical and conformational properties arising from the positions of the methyl groups and other substituents, provides a unique framework for the design of novel therapeutic agents and advanced materials. This technical guide offers a comprehensive literature review of these derivatives, focusing on their synthesis, conformational analysis, and emerging applications in drug discovery, with a special emphasis on their role as modulators of key biological pathways.

Synthesis of Substituted Dimethylcyclohexane Derivatives

The synthesis of dimethylcyclohexane derivatives is most commonly achieved through the catalytic hydrogenation of the corresponding xylenes (o-, m-, or p-xylene). This method allows for the preparation of both cis and trans isomers, with the stereochemical outcome often influenced by the choice of catalyst and reaction conditions.

Catalytic Hydrogenation of Xylenes

The catalytic hydrogenation of xylenes over transition metal catalysts such as platinum, palladium, or nickel is a widely employed industrial and laboratory-scale method for the production of dimethylcyclohexanes. The reaction involves the addition of hydrogen across the double bonds of the aromatic ring, leading to the formation of the saturated cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of o-Xylene to cis-1,2-Dimethylcyclohexane

-

Apparatus: A high-pressure autoclave or a Parr hydrogenator is typically used for this reaction.

-

Reagents and Materials:

-

o-Xylene

-

Hydrogen gas (H₂)

-

Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)

-

Solvent: Glacial acetic acid or ethanol

-

-

Procedure:

-

The autoclave is charged with o-xylene and the chosen solvent.

-

The catalyst (typically 1-5 mol%) is carefully added to the mixture.

-

The autoclave is sealed and purged with nitrogen gas to remove any air.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 2-3 atm).[1]

-

The reaction mixture is stirred and heated to a specific temperature (e.g., 25-80°C) for a predetermined duration (e.g., 1-24 hours). The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield cis-1,2-dimethylcyclohexane. The syn addition of hydrogen to the planar aromatic ring predominantly leads to the formation of the cis isomer.[2]

-

Stereochemistry and Conformational Analysis

The stereochemistry and conformational preferences of substituted dimethylcyclohexanes are critical determinants of their physical, chemical, and biological properties. The relative orientations of the methyl groups (cis or trans) and their axial or equatorial positions in the chair conformation dictate the overall stability of the molecule.

The chair conformation is the most stable arrangement for the cyclohexane ring. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky substituents due to reduced steric strain from 1,3-diaxial interactions.[3]

Conformational Energies of Dimethylcyclohexane Isomers

The relative stabilities of the different conformers of dimethylcyclohexane can be quantified by their conformational energies. These energies are influenced by gauche-butane interactions and 1,3-diaxial interactions.

| Isomer | Conformation | Relative Energy (kJ/mol) | Notes |

| cis-1,2-Dimethylcyclohexane | a,e / e,a | 11.4[4] | Both chair conformations are of equal energy, with one axial and one equatorial methyl group.[4] |

| trans-1,2-Dimethylcyclohexane | e,e | 0 | The diequatorial conformation is the most stable. |

| a,a | 11.4[5][6] | The diaxial conformation is significantly less stable due to four 1,3-diaxial interactions.[5][6] | |

| cis-1,3-Dimethylcyclohexane | e,e | 0 | The diequatorial conformation is the most stable. |

| a,a | High | The diaxial conformation is highly unstable due to a severe 1,3-diaxial interaction between the two methyl groups. | |

| trans-1,3-Dimethylcyclohexane | a,e / e,a | 7.6 | Both chair conformations have one axial and one equatorial methyl group and are of equal energy. |

| cis-1,4-Dimethylcyclohexane | a,e / e,a | 7.6 | Both chair conformations have one axial and one equatorial methyl group and are of equal energy. |

| trans-1,4-Dimethylcyclohexane | e,e | 0 | The diequatorial conformation is the most stable. |

| a,a | 15.2 | The diaxial conformation is the least stable due to four 1,3-diaxial interactions. |

Physicochemical Properties of Dimethylcyclohexane Isomers

The stereochemistry of dimethylcyclohexanes also influences their physical properties such as boiling point and density.

| Isomer | Boiling Point (°C) | Density (g/mL at 25°C) |

| cis-1,2-Dimethylcyclohexane | 129-130[7] | 0.796[7] |

| trans-1,2-Dimethylcyclohexane | 123-124 | 0.776 |

| cis-1,3-Dimethylcyclohexane | 124-125 | 0.784 |

| trans-1,3-Dimethylcyclohexane | 120-121 | 0.766 |

| cis-1,4-Dimethylcyclohexane | 124.3 | 0.783 |

| trans-1,4-Dimethylcyclohexane | 119.5 | 0.762 |

Applications in Drug Development

The rigid cyclohexane scaffold provides an excellent platform for the development of small molecule therapeutics. By strategically placing substituents on the dimethylcyclohexane core, medicinal chemists can design ligands with high affinity and selectivity for various biological targets, including enzymes and nuclear receptors.

Dimethylcyclohexane Derivatives as Enzyme Inhibitors

The conformational rigidity of the cyclohexane ring allows for the precise positioning of functional groups to interact with the active site of an enzyme. This has led to the development of potent and selective enzyme inhibitors. For example, derivatives of cyclohexane-1,3-dione have been investigated as potential anticancer agents.

Cyclohexane-Based Farnesoid X Receptor (FXR) Agonists

A particularly promising area of research is the development of cyclohexane-based derivatives as agonists for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[8] Activation of FXR has shown therapeutic potential for the treatment of various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[8]

The cyclohexane moiety in these agonists serves as a rigid scaffold to orient the necessary pharmacophoric groups for effective binding to the ligand-binding domain of FXR.

Farnesoid X Receptor (FXR) Signaling Pathway

The following diagram illustrates the signaling pathway of FXR, which is a key target for some cyclohexane-based drugs.

Workflow for the Development of Cyclohexane-Based FXR Agonists

The development of novel FXR agonists often follows a structured workflow, from initial hit identification to preclinical evaluation.

Conclusion

Substituted dimethylcyclohexane derivatives are a versatile and valuable class of compounds with wide-ranging applications. Their synthesis is well-established, and their stereochemical and conformational properties are well-understood, providing a solid foundation for their use in rational drug design. The successful development of cyclohexane-based FXR agonists highlights the potential of this scaffold in addressing complex diseases. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted derivatives and the exploration of their potential as modulators of other important biological targets. This in-depth guide serves as a foundational resource for researchers and professionals in the field, providing essential data and methodologies to accelerate innovation and discovery.

References

- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CIS-1,2-DIMETHYLCYCLOHEXANE | 2207-01-4 [chemicalbook.com]

- 8. What are FXR agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Free Radical Bromination of 4-ethyl-1,1-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and procedural considerations for the free radical bromination of 4-ethyl-1,1-dimethylcyclohexane. This reaction serves as a classic example of the selective halogenation of alkanes, a foundational process in organic synthesis.

Core Principles of Free Radical Bromination

Free radical bromination is a substitution reaction that proceeds via a chain mechanism, typically initiated by light (hν) or heat.[1][2] This method is highly valued for its ability to introduce a bromine atom into a saturated hydrocarbon framework with a high degree of regioselectivity.[3][4] The reaction's selectivity is governed by the stability of the radical intermediate formed during the propagation phase.[5]

The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl.[5] This is due to the stabilizing effects of hyperconjugation and the inductive effects of alkyl groups.[5] Consequently, bromine atoms will preferentially abstract a hydrogen atom from a more substituted carbon.[4]

Mechanism of Bromination

The free radical bromination of 4-ethyl-1,1-dimethylcyclohexane proceeds through three key stages: initiation, propagation, and termination.[1]

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals. This step requires an input of energy, typically in the form of UV light or heat.[2]

Propagation: This stage consists of two repeating steps that form a chain reaction.

-

A bromine radical abstracts a hydrogen atom from the cyclohexane ring to form hydrogen bromide and an alkyl radical. The position of hydrogen abstraction is determined by the stability of the resulting radical.

-

The newly formed alkyl radical then reacts with a molecule of bromine to yield the brominated product and a new bromine radical, which can then continue the chain.[2]

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[2]

Caption: General mechanism of free radical bromination.

Regioselectivity in the Bromination of 4-ethyl-1,1-dimethylcyclohexane

The high regioselectivity of free radical bromination is a key feature of this reaction.[3][6] The relative rates of abstraction of tertiary, secondary, and primary hydrogen atoms by a bromine radical are approximately 1600:82:1, respectively.[7][8] This dramatic difference in reactivity ensures that the reaction is highly selective for the most substituted C-H bond available.

In the case of 4-ethyl-1,1-dimethylcyclohexane, there are several distinct types of hydrogen atoms:

-

Primary hydrogens: on the two methyl groups at C1 and the methyl group of the ethyl substituent.

-

Secondary hydrogens: on the cyclohexane ring at C2, C3, C5, and C6, and on the methylene group of the ethyl substituent.

-

Tertiary hydrogen: at C4 of the cyclohexane ring.

Given the high selectivity of bromination, the abstraction of the tertiary hydrogen at the C4 position is overwhelmingly favored, as this leads to the formation of the most stable tertiary radical.

Caption: Regioselectivity in the bromination of 4-ethyl-1,1-dimethylcyclohexane.

Data Presentation: Predicted Product Distribution

Based on the established relative reactivity rates, the theoretical distribution of monobrominated products can be calculated. This calculation involves multiplying the number of equivalent hydrogens at each position by the relative reactivity for that type of hydrogen.

| Position of Bromination | Type of C-H Bond | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Predicted % Yield |

| C4 | Tertiary | 1 | 1600 | 1 x 1600 = 1600 | ~93.8% |

| C2, C6 | Secondary | 4 | 82 | 4 x 82 = 328 | ~5.8% (total for C2/C6) |

| C3, C5 | Secondary | 4 | 82 | 4 x 82 = 328 | ~0.2% (total for C3/C5) |

| Ethyl (-CH2-) | Secondary | 2 | 82 | 2 x 82 = 164 | <0.1% |

| C1 (-CH3) | Primary | 6 | 1 | 6 x 1 = 6 | <0.1% |

| Ethyl (-CH3) | Primary | 3 | 1 | 3 x 1 = 3 | <0.1% |

Note: The predicted percentages are based on statistical calculations and may vary slightly under actual experimental conditions. The overwhelming majority of the product is expected to be the result of bromination at the tertiary C4 position.

Experimental Protocol

The following is a representative experimental protocol for the free radical bromination of a substituted cyclohexane, adapted for 4-ethyl-1,1-dimethylcyclohexane. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-ethyl-1,1-dimethylcyclohexane

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

UV lamp (optional, for initiation)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-1,1-dimethylcyclohexane in an appropriate volume of CCl₄. Attach a reflux condenser and a dropping funnel.

-

Initiation: Gently heat the solution to reflux. For photochemical initiation, position a UV lamp near the flask.

-

Addition of Bromine: Slowly add a solution of bromine in CCl₄ from the dropping funnel to the refluxing mixture. The red-brown color of the bromine should disappear as it is consumed in the reaction. The addition rate should be controlled to maintain a pale yellow to colorless solution.

-

Reaction Monitoring: Continue heating and stirring for a predetermined time or until the bromine color no longer fades, indicating the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (to quench any unreacted bromine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography to isolate the desired 4-bromo-4-ethyl-1,1-dimethylcyclohexane.

-

Caption: Experimental workflow for the bromination of 4-ethyl-1,1-dimethylcyclohexane.

Conclusion

The free radical bromination of 4-ethyl-1,1-dimethylcyclohexane is a highly regioselective reaction that predominantly yields 4-bromo-4-ethyl-1,1-dimethylcyclohexane. This selectivity is a direct consequence of the enhanced stability of the tertiary radical intermediate formed at the C4 position. A thorough understanding of the reaction mechanism and the factors governing its selectivity is essential for the successful application of this synthetic transformation in research and development. The provided experimental protocol offers a robust framework for carrying out this reaction in a laboratory setting.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The relative reactivity factors of free radical bromination of primary, s.. [askfilo.com]

- 8. Solved In radical bromination of an alkane, the relative | Chegg.com [chegg.com]

An In-depth Technical Guide to the Thermodynamic Stability of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane Conformers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 4-(1-bromoethyl)-1,1-dimethylcyclohexane. Due to the presence of a stereocenter in the bromoethyl group and the conformational flexibility of the cyclohexane ring, this molecule can exist in several diastereomeric conformations with varying degrees of stability. This document outlines the key structural features influencing conformational preference, presents estimated quantitative data on the relative energies of these conformers, and details the experimental and computational methodologies employed for such analyses. The interplay between the axial and equatorial positioning of the 1-bromoethyl substituent and its internal rotational isomers is explored to provide a thorough understanding of the molecule's conformational landscape.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. In the context of drug development, understanding the conformational preferences of a molecule is paramount as it dictates how it interacts with biological targets. This compound serves as a pertinent model system for exploring the conformational complexities arising from multiple sources of steric strain. The 1,1-dimethyl substitution pattern on the cyclohexane ring introduces a significant steric bias, while the 4-(1-bromoethyl) substituent presents its own set of conformational possibilities due to rotation around the carbon-carbon bond.

This guide will delve into the thermodynamic stability of the various chair conformers of this molecule. We will analyze the energetic penalties associated with axial versus equatorial placement of the 1-bromoethyl group, considering the steric interactions that arise. Furthermore, we will examine the rotational isomers (rotamers) of the 1-bromoethyl group itself and how their relative energies influence the overall stability of the cyclohexane conformers.

Conformational Analysis

The conformational analysis of this compound involves consideration of two primary factors: the ring inversion of the cyclohexane chair and the rotation around the C-C bond of the 1-bromoethyl substituent.

Cyclohexane Ring Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulkier groups generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[1][2] In the case of this compound, the key equilibrium is between the two chair conformers where the 1-bromoethyl group is either axial or equatorial.

Rotational Isomers of the 1-Bromoethyl Group